Home > Products > Screening Compounds P72915 > glycoprotein 300, Equid herpesvirus 1
glycoprotein 300, Equid herpesvirus 1 - 146314-13-8

glycoprotein 300, Equid herpesvirus 1

Catalog Number: EVT-1518127
CAS Number: 146314-13-8
Molecular Formula: 2C17H26P.Fe
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glycoprotein 300 is a significant component of Equid herpesvirus 1, a virus that affects horses and can lead to severe respiratory and neurological diseases. This glycoprotein is encoded by gene 28 of the virus and has been identified as a structural protein that plays a crucial role in the virus's lifecycle, particularly in cell fusion and entry processes. Glycoprotein 300 exhibits properties that suggest it may belong to a novel family of herpesvirus glycoproteins, distinguished by its hydrophobic characteristics and post-translational modifications, including palmitoylation .

Source and Classification

Equid herpesvirus 1 belongs to the Herpesviridae family, specifically within the Alphaherpesvirinae subfamily. This virus is primarily isolated from equine hosts and is classified based on its genetic makeup and pathogenicity. Glycoprotein 300 is categorized as a high molecular weight glycoprotein, with an estimated molecular weight exceeding 400,000 daltons as determined by sodium dodecyl sulfate-polyacrylamide gel electrophoresis .

Synthesis Analysis

Methods: The synthesis of glycoprotein 300 involves the expression of its corresponding gene in prokaryotic systems. This process typically utilizes recombinant DNA technology to produce a fusion protein that can be analyzed using techniques such as Western blotting. The hydrophobicity analysis indicates that glycoprotein 300 has multiple hydrophobic domains, which are essential for its function in membrane interactions .

Technical Details: The expression system used for synthesizing glycoprotein 300 often involves bacterial hosts like Escherichia coli. Following expression, purification steps are necessary to isolate the glycoprotein from other cellular proteins. The presence of palmitic acid residues suggests that post-translational modifications occur during or after synthesis, which may influence the protein's stability and function .

Molecular Structure Analysis

Structure: Glycoprotein 300's structure is characterized by multiple hydrophobic regions that likely facilitate its integration into viral membranes. The protein does not exhibit significant changes in molecular weight upon treatment with N-glycanase, indicating a lack of N-linked glycosylation; instead, it predominantly features O-linked carbohydrate chains .

Data: Structural studies reveal that glycoprotein 300 is sensitive to specific enzymatic treatments, which further elucidates its carbohydrate composition. The major carbohydrate species associated with this glycoprotein include O-linked chains composed primarily of alpha-N-acetylglucosamine and sialic acid .

Chemical Reactions Analysis

Glycoprotein 300 participates in several biochemical reactions critical for the viral lifecycle. It plays a role in the fusion of infected cells, a process that can be inhibited by specific monoclonal antibodies targeting the protein. These antibodies can block cell-to-cell spread of the virus by interfering with the fusion mechanism .

Technical Details: The interactions between glycoprotein 300 and host cell receptors are pivotal for viral entry. This process involves conformational changes in the glycoprotein upon binding to receptors on host cells, facilitating membrane fusion.

Mechanism of Action

The mechanism of action for glycoprotein 300 involves its role in mediating viral entry into host cells through receptor binding and subsequent membrane fusion. Upon interaction with specific receptors on equine cells, glycoprotein 300 undergoes conformational changes that promote the fusion of viral and cellular membranes, allowing viral nucleocapsids to enter the host cell cytoplasm .

Data: Experimental evidence indicates that antibodies against glycoprotein 300 can significantly inhibit this fusion process, underscoring its importance as a target for therapeutic intervention.

Physical and Chemical Properties Analysis

Physical Properties: Glycoprotein 300 is characterized by its high molecular weight and hydrophobic nature, which contributes to its membrane-spanning capabilities.

Chemical Properties: The chemical properties include sensitivity to enzymatic treatments that differentiate between O-linked and N-linked carbohydrates. The presence of palmitic acid suggests lipid modifications that may enhance membrane association .

Applications

Glycoprotein 300 has several scientific applications, particularly in vaccine development and virology research. Its role in cell fusion makes it an attractive target for designing antiviral agents aimed at preventing Equid herpesvirus 1 infections. Additionally, understanding its structure and function can contribute to broader insights into herpesvirus biology and potential therapeutic strategies .

Introduction to Glycoprotein 300 in Equid Herpesvirus 1

Historical Context and Discovery of Glycoprotein 300 in EHV-1

Glycoprotein 300 (gp300) was first identified as a major structural component of Equid alphaherpesvirus 1 (EHV-1) through immunological and biochemical approaches in the early 1990s. Critical experiments demonstrated that a portion of EHV-1 gene 28—homologous to herpes simplex virus type 1 (HSV-1) gene UL32—when expressed in a prokaryotic system, yielded a fusion protein that reacted specifically with the monoclonal antibody P19. This antibody was known to target gp300, providing conclusive evidence that gene 28 encodes this glycoprotein [1] [4]. This discovery positioned gp300 as a novel herpesviral envelope constituent with unique biochemical properties distinct from previously characterized glycoproteins like gB, gD, or gH. Hydrophobicity analyses further revealed that gp300 contains multiple hydrophobic domains capable of interacting with or spanning the membrane several times, suggesting a complex membrane topology unusual among herpesviral glycoproteins known at the time. Researchers proposed it might represent the founding member of a new family of herpesvirus membrane proteins due to its distinctive structural features and genomic location [1].

Classification and Role of Glycoproteins in Alphaherpesviruses

Within the Alphaherpesvirinae subfamily, glycoproteins are classified based on their structural conservation, membrane topology, and functional roles in the viral life cycle. EHV-1 encodes at least twelve glycoproteins, including conserved counterparts like gB, gD, gH, and gL that mediate essential entry functions, plus unique additions such as gp300 (gp2) and gp1/gp2 (encoded by gene 71). Glycoproteins typically fall into three functional categories: attachment/entry mediators (gC, gD), fusion executors (gB), and fusion regulators (gH/gL complex) [3] [7]. gp300 occupies a distinct niche within this classification:

  • Structural Uniqueness: Unlike typical viral glycoproteins with single transmembrane domains, gp300 exhibits multiple membrane-interacting regions and undergoes palmitic acid modification, enhancing its membrane affinity [1].
  • Functional Divergence: While not directly involved in receptor binding like gD, gp300 influences cell-cell fusion—a property demonstrated by the ability of the monoclonal antibody 1G12 to inhibit syncytia formation in infected cells [1] [4].
  • Genomic Context: Its encoding gene (28) is positionally conserved across herpesviruses (e.g., UL32 in HSV-1), yet the protein product has diverged significantly in structure and modification [1].

Table 1: Classification of Key EHV-1 Glycoproteins and Their Functions

GlycoproteinEncoding GeneConservationPrimary Function(s)Unique Features
gp300 (gp2)28 (UL32 homolog)Limited to certain herpesvirusesMembrane interaction, fusion regulationMultiple hydrophobic domains; palmitoylated
gD71 (EUS4)AlphaherpesvirinaeReceptor binding (MHC-I)RSD integrin-binding motif (EHV-1)
gB5 (UL27 homolog)Pan-herpesvirusMembrane fusionType III fusion protein; trimeric
gH/gL22/22.5 (UL22/UL1 homolog)Pan-herpesvirusFusion regulationHeterodimer; integrin-binding motifs
gp2 (gene 71 product)71 (EUS4)Equid herpesvirusesVirion egress; secondary envelopmentHeavily O-glycosylated; cleaved post-translationally

Significance of gp300 in EHV-1 Pathogenesis and Virology

gp300 plays a multifaceted role in EHV-1 virion architecture, cell-to-cell spread, and systemic infection. As one of the most abundant glycoproteins in the viral envelope, it contributes substantially to the structural integrity of mature virions. Its modification by palmitic acid residues facilitates stable integration into lipid bilayers, potentially influencing viral envelope curvature during budding [1]. Pathogenically, gp300 is implicated in viral cell tropism and dissemination mechanisms. The inhibition of infected-cell fusion by anti-gp300 antibodies directly links this glycoprotein to syncytia formation—a mechanism enabling direct viral spread between cells while evading extracellular immune surveillance [4]. Comparative studies of virulent (e.g., RacL11) and attenuated (e.g., KyA) strains further underscore gp300’s significance. While not the sole determinant, gp300 contributes to the differential virulence phenotypes observed between EHV-1 strains. Its functional integrity, particularly regarding membrane interaction domains, correlates with efficient cell-to-cell spread in endothelial and neuronal tissues—key sites for abortion and neurological sequelae [3]. Additionally, gp300 may interact with host cell signaling pathways through its cytoplasmic domains, though precise mechanisms remain under investigation.

Properties

CAS Number

146314-13-8

Product Name

glycoprotein 300, Equid herpesvirus 1

Molecular Formula

2C17H26P.Fe

Synonyms

glycoprotein 300, Equid herpesvirus 1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.